molecular formula C14H21NO2 B1253993 2-(3,4-Dimethoxybenzyl)cyclopentylamine

2-(3,4-Dimethoxybenzyl)cyclopentylamine

Cat. No.: B1253993
M. Wt: 235.32 g/mol
InChI Key: AUAIRWXIJLJQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxybenzyl)cyclopentylamine is a synthetic amine derivative featuring a cyclopentylamine backbone substituted with a 3,4-dimethoxybenzyl group. It exists as cis and trans isomers, which have been synthesized and evaluated for pharmacological activity. The compound’s hydrochloride salts exhibit transient hypotensive effects in animal models, with a threshold dose of 3–5 µmol/kg in atropinized and phenoxybenzamine-treated dogs .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-10(9-14(13)17-2)8-11-4-3-5-12(11)15/h6-7,9,11-12H,3-5,8,15H2,1-2H3

InChI Key

AUAIRWXIJLJQPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCC2N)OC

Synonyms

2-(3,4-dimethoxybenzyl)cyclopentylamine
2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (cis)-isomer
2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (trans)-isomer
2-(3,4-dimethoxybenzyl)cyclopentylamine, (trans)-isomer
DMOBCPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2,5-bis(3,4-Dimethoxybenzyl)cyclopentylamine
  • Structure: This analogue (C₂₃H₃₁NO₄) shares the cyclopentylamine core but features two 3,4-dimethoxybenzyl substituents at positions 2 and 5 (vs. one in the parent compound) .
6α-Hydroxy Norgestimate (C₂₃H₃₁NO₄)
  • Structure: A steroidal progestin derivative with a hydroxyl group at the 6α position and esterified norgestrel .
  • Functional Contrast: While sharing the same molecular formula (C₂₃H₃₁NO₄), its steroidal backbone and endocrine activity diverge entirely from the amine-based 2-(3,4-Dimethoxybenzyl)cyclopentylamine.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Features a 3,4-dihydroxyphenyl group conjugated to an acrylic acid moiety .
  • Key Differences :
    • Substituents : Caffeic acid has hydroxyl groups (polar, pro-oxidant) vs. methoxy groups (lipophilic, electron-donating) in 2-(3,4-Dimethoxybenzyl)cyclopentylamine.
    • Activity : Caffeic acid is a dietary antioxidant and anti-inflammatory agent, whereas the target compound exhibits cardiovascular effects .

Pharmacological and Chemical Properties

Table 1: Comparative Analysis
Compound Name Molecular Formula Key Substituents Pharmacological Activity Key Findings References
2-(3,4-Dimethoxybenzyl)cyclopentylamine C₁₅H₂₃NO₂ 3,4-Dimethoxybenzyl Hypotensive, dopamine antagonist Threshold dose: 3–5 µmol/kg in dogs
2,5-bis(3,4-Dimethoxybenzyl)cyclopentylamine C₂₃H₃₁NO₄ Dual 3,4-dimethoxybenzyl groups Unknown (structural analogue) No reported bioactivity
Caffeic Acid C₉H₈O₄ 3,4-Dihydroxyphenyl, acrylic acid Antioxidant, anti-inflammatory Used in supplements, cosmetics
Key Observations :

Isomer Activity : The cis/trans configuration in 2-(3,4-Dimethoxybenzyl)cyclopentylamine may influence receptor selectivity, though specific data are lacking .

Dopaminergic Interaction : The compound’s antagonism of dopamine-induced vasodepression contrasts with caffeic acid’s lack of direct cardiovascular modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.